2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid
Description
Historical Context and Discovery
The development of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid reflects the broader evolution of fluorinated organic compounds in modern synthetic chemistry. According to database records, this compound was first catalogued in chemical databases in 2020, indicating its relatively recent synthesis and characterization. The compound emerged from systematic efforts to develop novel fluorinated benzoic acid derivatives with enhanced chemical properties compared to their non-fluorinated counterparts.
The synthesis of substituted fluorobenzoic acids has been an active area of research since the mid-20th century, when methods for introducing fluorine atoms into aromatic systems became more sophisticated. Historical precedents for related compounds can be traced to earlier work on fluoroanthranilic acids, such as 2-amino-4-fluorobenzoic acid, which has been studied extensively since the 1960s. The development of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid represents an advancement in this field, incorporating both fluorine substitution and bulky alkyl amino groups to create a compound with unique steric and electronic properties.
The compound belongs to a class of materials that have emerged from the intersection of fluorine chemistry and amino acid research. Research into anthranilic acid derivatives has shown that strategic substitution patterns can significantly alter biological and chemical properties. The incorporation of the tert-butylamino group represents a deliberate design choice to introduce steric bulk while maintaining the basic amino functionality that characterizes this class of compounds.
Classification and Nomenclature
2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid belongs to several overlapping chemical classifications that reflect its complex structure and properties. Primarily, it is classified as a substituted benzoic acid derivative, falling within the broader category of aromatic carboxylic acids. More specifically, it represents a member of the fluorobenzoic acid family, which encompasses aromatic compounds containing both carboxyl and fluorine substituents.
From a functional group perspective, the compound is simultaneously classified as an amino acid derivative due to the presence of amino substituents, and as a primary amine compound due to the 2-amino group. The presence of the tert-butylamino substituent at the 5-position further classifies it as a secondary amine derivative, demonstrating the compound's multifunctional nature.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being 2-amino-5-(tert-butylamino)-4-fluorobenzoic acid. Alternative systematic names include 2-amino-5-[(1,1-dimethylethyl)amino]-4-fluorobenzoic acid, which explicitly describes the tert-butyl group structure. The compound is officially registered under Chemical Abstracts Service number 1248655-94-8.
| Chemical Classification | Category |
|---|---|
| Primary Classification | Substituted Benzoic Acid |
| Secondary Classification | Fluoroaromatic Compound |
| Functional Group Classification | Amino Acid Derivative |
| Amine Classification | Primary and Secondary Amine |
| Registry Classification | Synthetic Organic Compound |
The molecular descriptor systems provide additional nomenclature approaches. The Simplified Molecular Input Line Entry System notation is recorded as O=C(O)C1=CC(NC(C)(C)C)=C(F)C=C1N, which provides a linear representation of the molecular structure. The International Chemical Identifier system assigns the compound a unique key for database indexing and chemical informatics applications.
Structural Overview and Significance
The molecular structure of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid is characterized by a benzene ring bearing four distinct substituents that collectively define its chemical behavior and properties. The compound has the molecular formula C₁₁H₁₅FN₂O₂ and a molecular weight of 226.25 grams per mole. This relatively modest molecular size belies the complexity introduced by the specific substitution pattern and the spatial arrangement of functional groups.
The structural foundation consists of a benzoic acid core, with the carboxyl group (-COOH) providing the acidic character that defines this class of compounds. The presence of this group contributes to the compound's solubility characteristics and its ability to participate in acid-base chemistry typical of carboxylic acids. The carboxyl group's position at carbon-1 of the benzene ring establishes the reference point for numbering the remaining substituents.
At the 2-position, a primary amino group (-NH₂) introduces basic character to the molecule, creating an amphoteric compound capable of both proton donation and acceptance. This amino group significantly influences the compound's chemical reactivity, particularly in nucleophilic substitution reactions and condensation processes. The proximity of the amino group to the carboxyl group creates an intramolecular relationship that can affect both groups' individual reactivities through electronic and potential hydrogen bonding interactions.
| Structural Feature | Position | Functional Group | Chemical Significance |
|---|---|---|---|
| Carboxyl Group | 1-position | -COOH | Acidic character, hydrogen bonding |
| Primary Amino | 2-position | -NH₂ | Basic character, nucleophilic reactivity |
| Fluorine Atom | 4-position | -F | Electronic effects, metabolic stability |
| Tert-butylamino | 5-position | -NH-C(CH₃)₃ | Steric bulk, secondary amine reactivity |
The fluorine atom at the 4-position represents a critical structural element that distinguishes this compound from non-fluorinated analogs. Fluorine's high electronegativity and small size create unique electronic effects within the aromatic system, influencing both the electron density distribution and the compound's overall polarity. Research has demonstrated that fluorine substitution in aromatic systems can significantly alter biological activity and metabolic stability. The 4-position placement positions the fluorine atom meta to the carboxyl group and ortho to the tert-butylamino substituent, creating a specific electronic environment that affects neighboring group reactivity.
The tert-butylamino group at the 5-position introduces substantial steric bulk through the branched alkyl structure of the tert-butyl moiety. This bulky substituent consists of a nitrogen atom bonded to a tertiary carbon bearing three methyl groups, creating a roughly spherical volume of space that can significantly influence the compound's conformational behavior and intermolecular interactions. Studies of similar tert-butylamino-substituted compounds have shown that this group can affect both the compound's physical properties and its biological activity through steric hindrance effects.
The overall three-dimensional structure results from the interplay of these substituents around the planar benzene ring. The amino groups can adopt various conformations relative to the aromatic plane, while the tert-butyl group's bulky nature restricts certain molecular orientations. This structural complexity contributes to the compound's potential for exhibiting biological activity, as research has indicated its ability to inhibit nonenzymatic cross-linking in proteins, suggesting applications in anti-aging therapies or treatments for age-related diseases.
Properties
IUPAC Name |
2-amino-5-(tert-butylamino)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)14-9-4-6(10(15)16)8(13)5-7(9)12/h4-5,14H,13H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNMXJZHBFJIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C(=C1)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid is a fluorinated derivative of benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring an amino group and a tert-butylamino substituent, suggests possible interactions with various biological targets. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The molecular structure of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid can be represented as follows:
- Molecular Weight : 240.27 g/mol
- Solubility : Soluble in organic solvents such as ethanol and DMSO, with limited solubility in aqueous solutions .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, fluorinated compounds often exhibit enhanced binding affinities due to the unique electronic properties imparted by fluorine atoms. The presence of the amino group also suggests potential interactions with neurotransmitter systems and cholinergic pathways.
Inhibition of Cholinesterases
Research indicates that derivatives of fluorobenzoic acids can inhibit cholinesterases, which are critical enzymes involved in neurotransmission. A study demonstrated that related compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid may have similar effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid and its derivatives:
Case Study 1: Cholinesterase Inhibition
In a comparative study, several derivatives were synthesized and evaluated for their inhibitory effects on cholinesterases. Among these, compounds similar to 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid demonstrated comparable IC50 values to known inhibitors like tacrine, indicating potential therapeutic applications in treating conditions such as Alzheimer's disease .
Case Study 2: Genetic Applications
The compound has been utilized in genetic engineering as a selective agent for yeast strains deficient in tryptophan biosynthesis. Its ability to inhibit the tryptophan pathway allows for the positive selection of TRP1 markers in genetic studies, showcasing its utility beyond pharmacology into molecular biology .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. NKCC1 Inhibition
One of the primary medicinal applications of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid is its role as a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1). This inhibition is critical in treating conditions related to altered chloride ion homeostasis, such as neurological disorders.
- Case Study: Research has shown that compounds related to this structure exhibit significant efficacy in mouse models of Down syndrome and autism, demonstrating their potential to correct chloride ion imbalances in neurons .
1.2. Anti-Aging and Protein Stability
The compound has been investigated for its ability to inhibit nonenzymatic cross-linking of proteins, which is a significant factor in aging and various pathologies such as diabetic complications.
- Therapeutic Implications: It can potentially delay the aging process by preventing advanced glycosylation end products (AGEs) formation, thus improving the longevity and functionality of structural proteins like collagen and elastin .
Biochemical Applications
2.1. Enzyme Inhibition Studies
The compound serves as a valuable probe in biochemical research to study enzyme inhibition mechanisms. Its unique structure allows it to interact with various enzymes, providing insights into their functional dynamics.
- Experimental Findings: Studies have shown that derivatives of this compound can modulate enzyme activity significantly, affecting metabolic pathways and cellular functions .
2.2. Cellular Transport Mechanisms
Research indicates that 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid interacts with cellular transporters, influencing its distribution within cells.
- Transport Studies: Investigations into its transport mechanisms reveal that it can be localized in specific cellular compartments, which is crucial for its biological activity .
Industrial Applications
3.1. Agrochemical Development
The compound's chemical properties make it a candidate for developing agrochemicals that require specific biological activities against pests or pathogens.
- Potential Uses: Its stability and reactivity are advantageous for creating formulations that enhance crop protection while being environmentally friendly .
Table 1: Inhibitory Activity of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic Acid Derivatives
| Compound Name | NKCC1 Inhibition (%) at 10 µM | NKCC1 Inhibition (%) at 100 µM | Metabolic Stability (min) |
|---|---|---|---|
| ARN23746 | 45.7 | 92.8 | >60 |
| ARN22393 | 6.4 | 29.4 | TBD |
| ARN22394 | 17.7 | 28.7 | TBD |
Table 2: Therapeutic Applications Related to Protein Aging
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to other fluorobenzoic acid derivatives below:
4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3)
- Molecular Formula: C₈H₈FNO₃.
- Key Differences: Replaces the tert-butylamino group with a methoxy (-OCH₃) substituent at the 5-position.
- Properties: The methoxy group enhances solubility in polar solvents compared to the hydrophobic tert-butylamino group.
- Applications : Investigated for medicinal chemistry applications, particularly in pathways requiring moderate lipophilicity ().
2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid (CAS 1333827-63-6)
- Molecular Formula: C₁₃H₁₆FNO₃.
- Key Differences: Substitutes tert-butylamino with a cyclohexyloxy group (-O-cyclohexyl).
- It is marketed as a "versatile small molecule scaffold" ().
- Applications : Explored in CNS drug development due to its balanced logP value (~2.5) and structural stability ().
4-(Dimethylamino)-2-fluorobenzoic acid
- Molecular Formula: C₉H₁₀FNO₂.
- Key Differences: Features a dimethylamino (-N(CH₃)₂) group at the 4-position instead of the 5-position tert-butylamino.
- Properties: The dimethylamino group increases basicity (pKa ~8.5) compared to the tertiary butylamino group, altering ionization states under physiological conditions. This impacts binding affinity to targets like P-glycoprotein (P-gp) ().
2-Amino-4-fluoro-3-methylbenzoic acid (CAS 126674-77-9)
- Molecular Formula: C₈H₈FNO₂.
- Key Differences: Lacks the tert-butylamino group and includes a methyl substituent at the 3-position.
- Properties: The methyl group enhances metabolic stability but reduces steric bulk, leading to lower P-gp substrate probability compared to 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid ().
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Supplier and Availability Data (Selected Compounds)
Research Findings
- P-gp Interactions: Fluorobenzoic acid derivatives with bulky substituents (e.g., tert-butylamino, cyclohexyloxy) exhibit higher P-gp substrate probabilities due to enhanced lipophilicity and molecular size. This aligns with findings that longer aliphatic chains increase P-gp-mediated efflux .
- Solubility vs. Bioavailability: The tert-butylamino group in 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid reduces aqueous solubility but improves membrane permeability, a trade-off critical for oral drug candidates .
Preparation Methods
Synthesis of 2-Amino-5-fluorobenzoic Acid Core
The preparation of the 2-amino-5-fluorobenzoic acid intermediate is a critical step. Several synthetic routes have been reported:
Route A: Oxidation of 5-fluoro-2-bromotoluene
Route B: Nitration and Reduction of 3-fluorobenzoic Acid Ester
- 3-fluorobenzoic acid ester is nitrated by dropwise addition of concentrated nitric acid at -10°C to 30°C.
- The nitration product is separated and hydrogenated under pressure using a platinum-sulfur catalyst at 50–120°C.
- The reduced product is distilled and hydrolyzed to obtain 2-amino-5-fluorobenzoic acid.
Route C: Novel Cyclization and Oxidation Method
- Using 4-fluoroaniline as raw material, condensation with chloral hydrate and hydroxylamine hydrochloride produces N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
- Cyclization in concentrated sulfuric acid yields 5-fluoro-1H-indole-2,3-dione.
- Oxidation under alkaline conditions with hydrogen peroxide produces 2-amino-5-fluorobenzoic acid.
- This method offers mild conditions, safety, and industrial scalability.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| I | 4-fluoroaniline + chloral hydrate + NH2OH·HCl | N-(4-fluorophenyl)-2-(hydroxyimine)acetamide | Condensation step |
| II | Concentrated H2SO4, cyclization | 5-fluoro-1H-indole-2,3-dione | Cyclization under acidic conditions |
| III | Alkaline H2O2 oxidation (NaOH/KOH 15-25%) | 2-amino-5-fluorobenzoic acid (crude) | Oxidation at 80-90°C |
| IV | Recrystallization from xylene | Pure 2-amino-5-fluorobenzoic acid | Purification |
Introduction of the tert-Butylamino Group
The tert-butylamino substituent at the 5-position is typically introduced via amination reactions on appropriately substituted benzoic acid derivatives or their acid chlorides:
Acid Chloride Formation and Amination
- The 4-fluoro-5-amino benzoic acid derivative is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride in an aprotic solvent like benzene, toluene, or methylene chloride.
- The acid chloride intermediate is then reacted with tert-butylamine or tert-butylamino derivatives in the presence of an acid acceptor such as triethylamine.
- The reaction is typically carried out at room temperature for 4–24 hours to afford the 4-substituted carbamoyl or amide derivatives.
Research Findings and Reaction Conditions
The following table summarizes key reaction conditions and yields reported for the synthesis of 2-amino-5-(tert-butylamino)-4-fluorobenzoic acid and related intermediates:
| Reaction Step | Conditions/Parameters | Yield/Remarks |
|---|---|---|
| Oxidation of 5-fluoro-2-bromotoluene | Acidic solution, O2 gas, 80–220°C | Intermediate acid isolated |
| Amination with NH3 | 70–180°C | Formation of 2-amino-5-fluorobenzoic acid |
| Nitration of 3-fluorobenzoic ester | -10°C to 30°C, concentrated HNO3 | Controlled nitration |
| Hydrogenation | Pt-S catalyst, 50–120°C, H2 pressure | Reduction of nitro groups |
| Cyclization | Concentrated H2SO4 | Formation of indole-dione intermediate |
| Oxidation | NaOH/KOH 15-25%, H2O2, 80–90°C | Yield ~70%, recrystallization purification |
| Acid chloride formation | SOCl2 or oxalyl chloride, benzene/toluene | Preparation for amination |
| Amination with tert-butylamine | Triethylamine, room temp, 4-24 hours | Formation of tert-butylamino derivative |
| Hydrogenation of nitro intermediates | Pd/C catalyst, 40–60 psi H2, RT, 12-36 h | Reduction to amine |
Analytical Data and Purification
- The final product 2-amino-5-fluorobenzoic acid typically appears as a light yellow needle-shaped solid with melting point around 181–182.5°C, consistent with literature values.
- Purification is commonly achieved by recrystallization from solvents such as xylene or dimethylformamide.
- Characterization includes IR spectroscopy (notable peaks at 3450, 3190, 1680 cm⁻¹), mass spectrometry (M+ at 155), and ^1H NMR confirming aromatic and amino protons.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-5-(tert-butylamino)-4-fluorobenzoic acid, and what challenges arise during its purification?
- Methodology : Multi-step synthesis typically involves:
Fluorination : Electrophilic or nucleophilic fluorination of a benzoic acid precursor (e.g., using Selectfluor® or KF in polar aprotic solvents) .
Amino Group Introduction : tert-Butylamine is introduced via nucleophilic substitution or Buchwald-Hartwig coupling under Pd catalysis .
Purification Challenges : Due to polar functional groups (amino, carboxylic acid), reverse-phase HPLC or recrystallization from ethanol/water mixtures is required to remove unreacted intermediates .
- Key Data :
| Parameter | Typical Value/Notes |
|---|---|
| Yield (Final Step) | 45–60% (optimized conditions) |
| Purity (HPLC) | ≥95% (after purification) |
Q. How can the structure of 2-amino-5-(tert-butylamino)-4-fluorobenzoic acid be confirmed spectroscopically?
- Methodology :
- NMR : H NMR (DMSO-d6) shows distinct signals for tert-butyl protons (δ 1.3–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid protons (broad, δ 12–13 ppm). NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 269.12 (calculated for CHFNO).
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
- Analysis : The bulky tert-butylamino group hinders electrophilic aromatic substitution but stabilizes intermediates in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling).
- Case Study : In a model reaction with phenylboronic acid, the tert-butyl group reduces coupling efficiency by ~30% compared to methyl-substituted analogs. Optimized conditions (e.g., XPhos ligand, 80°C) mitigate steric hindrance .
- Data Contradiction : Some studies report improved stability of intermediates due to steric protection, highlighting context-dependent effects .
Q. What strategies mitigate decomposition of 2-amino-5-(tert-butylamino)-4-fluorobenzoic acid under acidic or oxidative conditions?
- Methodology :
pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent protonation of the amino group and subsequent oxidation .
Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to metal-contaminated solutions .
- Supporting Data :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 3 (HCl) | 2 hours | Quinone derivative |
| pH 7 (Buffer) | >72 hours | None detected |
Q. How does the fluorine atom at position 4 affect the compound’s biological activity in enzyme inhibition assays?
- Hypothesis Testing : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Experimental Design :
- Compare IC values of fluorinated vs. non-fluorinated analogs against target enzymes (e.g., tyrosine kinases).
- Use molecular docking to assess fluorine’s role in H-bonding or van der Waals interactions .
Q. What analytical methods resolve contradictions in reported solubility data for this compound?
- Conflict : Literature reports solubility ranging from 1.2 mg/mL (in DMSO) to 0.5 mg/mL (in water).
- Resolution :
Standardized Protocols : Use equilibrium solubility methods (shake-flask, HPLC quantification) at 25°C .
pH-Dependent Studies : Measure solubility across pH 1–10 to account for ionization of the carboxylic acid group .
- Findings :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25–30 | Ideal for stock solutions |
| Water (pH 7) | 0.7–1.0 | Limited by ionization |
Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?
- Methodology :
In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., tert-butyl group oxidation).
Validation : Compare predictions with in vitro liver microsome assays (e.g., human CYP450 isoforms) .
- Outcome : The tert-butyl group is predicted to undergo slow hepatic oxidation, aligning with microsomal t = 120 minutes (rat) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
